4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Overview
Description
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is an organic compound belonging to the class of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a methyl group and a formyl group attached to the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde typically involves the reaction of 4-methylpyridine with pyridine-4-carbaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the two pyridine derivatives are coupled in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: 2-(4-Methylpyridin-2-yl)pyridine-4-carboxylic acid.
Reduction: 2-(4-Methylpyridin-2-yl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: Similar structure but with different substituents on the pyridine rings.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline moiety in addition to the pyridine rings.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring in addition to the pyridine rings.
Uniqueness
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJZGCAUYUJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458226 | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-09-8 | |
Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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